molecular formula C16H12N4O5S B2482546 2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide CAS No. 722463-22-1

2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide

Cat. No.: B2482546
CAS No.: 722463-22-1
M. Wt: 372.36
InChI Key: MCKYPVHVXMZCQX-UHFFFAOYSA-N
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Description

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide is a hydrazide derivative characterized by a cyano group, a 3-nitrobenzenesulfonyl moiety, and a phenylpropene backbone. These compounds are typically synthesized via condensation reactions between cyanoacetohydrazide precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) under green conditions using L-proline as a reusable organocatalyst . Key structural features include:

  • Reactive sites: The cyano group and hydrazide moiety enable participation in heterocyclic ring formation (e.g., pyrazoles, pyridines) .

Properties

IUPAC Name

2-cyano-N'-(3-nitrophenyl)sulfonyl-3-phenylprop-2-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S/c17-11-13(9-12-5-2-1-3-6-12)16(21)18-19-26(24,25)15-8-4-7-14(10-15)20(22)23/h1-10,19H,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKYPVHVXMZCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide, with the CAS number 722463-22-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C16H12N4O5S
  • Molar Mass : 372.36 g/mol
  • Density : 1.472 g/cm³ (predicted)
  • pKa : 6.35 (predicted)
PropertyValue
Molecular FormulaC16H12N4O5S
Molar Mass372.36 g/mol
Density1.472 g/cm³
pKa6.35

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-inflammatory properties and potential as an NLRP3 inflammasome inhibitor.

Research indicates that compounds similar to this compound may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This inhibition can lead to a reduction in inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses .

Case Studies and Research Findings

  • NLRP3 Inflammasome Inhibition : A study highlighted the discovery of N-cyano sulfoximineurea derivatives as potent inhibitors of the NLRP3 inflammasome, with some analogues showing IC50 values as low as 7 nM. These compounds demonstrated significant efficacy in reducing IL-1β levels in vivo, suggesting that structural modifications similar to those seen in this compound could enhance anti-inflammatory activity .
  • In Vitro Studies : In vitro assays have shown that compounds with similar structures can modulate cytokine production, including reductions in nitrite and IL-1β levels in macrophage cultures, indicating potential applications in treating inflammatory diseases .
  • Pharmacokinetic Properties : The pharmacokinetic profiles of related compounds have been assessed, revealing favorable drug-like properties such as molecular weight and lipophilicity, which are crucial for oral bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 3-nitrobenzenesulfonyl group distinguishes the target compound from similar hydrazides. Key comparisons include:

Compound Substituent Electronic Effect Synthetic Yield Reference
2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide 3-Nitrobenzenesulfonyl Strong electron-withdrawing Not reported N/A
2-Cyano-N'-(2-cyano-3-phenylacryloyl)acetohydrazide (5a–e) Phenylacryloyl Moderate electron-withdrawing 85–95%
2-Cyano-N'-(1-furan-2-ylethylidene)acetohydrazide (1) Furan-2-yl Electron-donating (heteroaromatic) 90%
2-Cyano-N'-(pyridin-3-ylmethylene)acetohydrazide Pyridin-3-yl Electron-withdrawing (aromatic) 78%

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attacks in heterocycle formation .
  • Heteroaromatic substituents (e.g., furan, pyridine) modulate solubility and π-stacking interactions, critical for crystallinity and bioactivity .

Reactivity in Heterocycle Formation

The cyano and hydrazide groups enable diverse heterocyclic syntheses. Comparisons with analogues:

Precursor Heterocycle Formed Application Reference
This compound Potential pyrazoles/pyridines Anticancer agents (hypothesized) N/A
2-Cyano-N'-(1-arylethylidene)acetohydrazide Pyrimidines, triazoles Antimicrobial, antitumor
Bis(2-cyanoacetohydrazide) Azoles, azines Antimicrobial

Structural Influence :

  • Nitrobenzenesulfonyl groups may enhance binding to biological targets (e.g., enzyme active sites) due to sulfonyl’s hydrogen-bonding capacity .
  • Furan-containing derivatives exhibit lower antimicrobial activity compared to nitro-substituted analogues .

Structure-Activity Relationships :

  • Nitro and sulfonyl groups correlate with enhanced cytotoxicity, likely due to increased cellular uptake and redox activity .
  • Heteroaromatic substituents (e.g., furan) reduce potency, possibly due to metabolic instability .

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